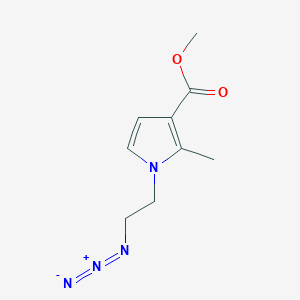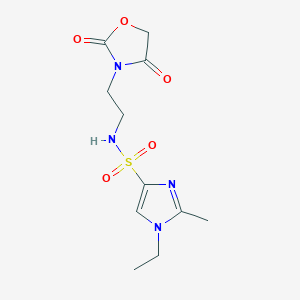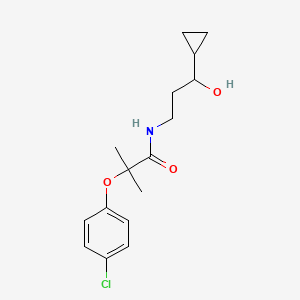![molecular formula C11H9ClN2O2S2 B2715527 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide CAS No. 496028-13-8](/img/structure/B2715527.png)
6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolo[2,3-c][1,2,4]thiadiazine core, which is fused with a 2-chlorophenyl group. The presence of the 2,2-dioxide functionality further adds to its chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide are the KATP channels and AMPA receptors . These targets play a crucial role in various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Mode of Action
This compound interacts with its targets by opening KATP channels and modulating AMPA receptors . This compound exhibits higher activity as a positive modulator of the AMPA receptor .
Biochemical Pathways
The biochemical pathways affected by this compound involve the activation of KATP channels and AMPA receptors . The downstream effects of these activations are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with KATP channels and AMPA receptors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide typically involves the reaction of 2-chlorobenzenamine with carbon disulfide and hydrazine hydrate to form the intermediate 2-chlorophenylhydrazinecarbodithioate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired compound. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substitution pattern and biological activities.
Benzothiadiazine-1,1-dioxide: Another class of compounds with a similar core structure but different functional groups and applications.
Uniqueness
6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide is unique due to its specific substitution pattern and the presence of the 2,2-dioxide functionality. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
6-(2-chlorophenyl)-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-9-4-2-1-3-8(9)10-7-17-11-13-18(15,16)6-5-14(10)11/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNGNGVLIFULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C(=CS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/new.no-structure.jpg)
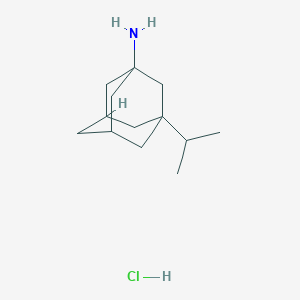
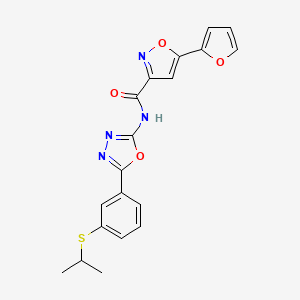
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2715456.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)
![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)
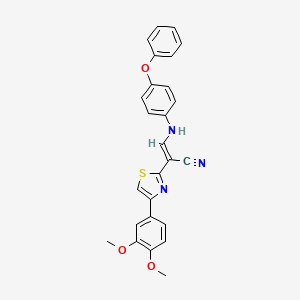
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B2715462.png)
